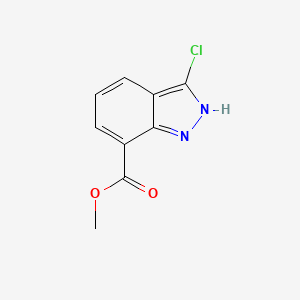

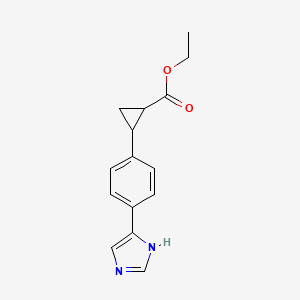

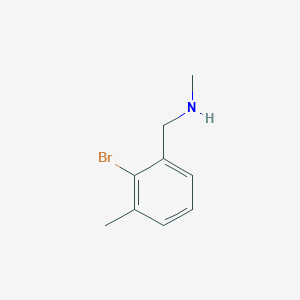

![molecular formula C11H12F2O3 B1406922 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid CAS No. 1511383-03-1](/img/structure/B1406922.png)

3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid

Overview

Description

“3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1000932-18-2. It has a molecular weight of 216.18 . The compound is solid in physical form and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14). This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis

This compound has a melting point of 66-69°C . It’s important to store this compound at room temperature .Scientific Research Applications

Drug Development

This compound is utilized in the synthesis of various pharmaceuticals. Its structure is conducive to forming ester or amide linkages, making it a valuable precursor in the development of prodrugs or active pharmaceutical ingredients (APIs). For example, it can be used to create more lipophilic derivatives of hydrophilic drugs, enhancing their cell membrane permeability and potentially improving bioavailability .

Materials Synthesis

In materials science, this compound’s difluoromethoxy group could be exploited to introduce fluorine into polymers, which can result in materials with enhanced stability, resistance to solvents, and lower surface energies. This is particularly useful in creating specialty plastics or coatings that require specific properties such as hydrophobicity or durability .

Biological Studies

The compound’s ability to interact with biological systems makes it a candidate for the study of enzyme-substrate interactions, particularly in systems where difluoromethoxy phenyl groups are known to play a role. It could be used as a building block in the synthesis of molecules designed to probe the function of enzymes or receptors within cells .

Analytical Chemistry

As a standard or reference compound in chromatography, this acid can help in the identification and quantification of similar compounds within complex biological samples. Its unique retention time and spectral properties would aid in the calibration of analytical instruments .

Chemical Synthesis

This compound serves as an intermediate in organic synthesis, especially in the construction of complex molecules. Its reactive carboxylic acid group allows for various chemical transformations, such as the formation of acyl chlorides, anhydrides, esters, and amides, which are pivotal in multistep synthetic routes .

Chromatography

In chromatographic processes, the compound can be used to modify stationary phases or as a component in mobile phases. Its structural features may improve the separation of substances based on their interaction with the difluoromethoxy group, which can be particularly useful in reverse-phase chromatography .

Safety and Hazards

properties

IUPAC Name |

3-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-7(10(14)15)6-8-2-4-9(5-3-8)16-11(12)13/h2-5,7,11H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIURGVIXDCPSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

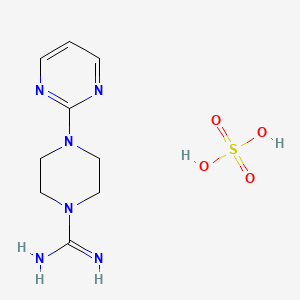

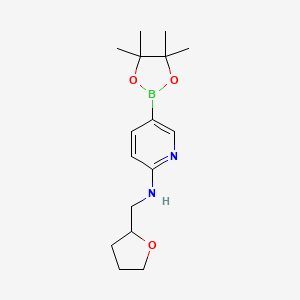

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

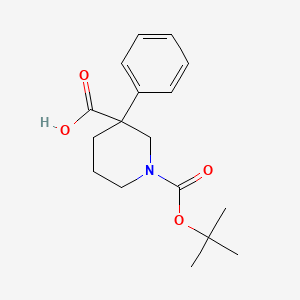

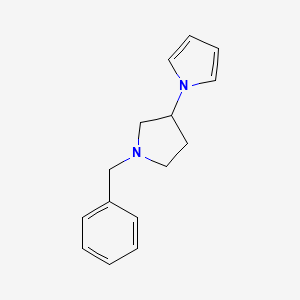

![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)

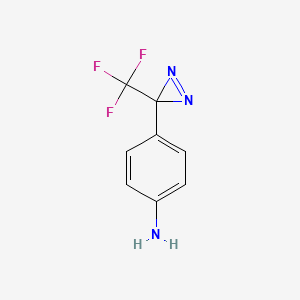

![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

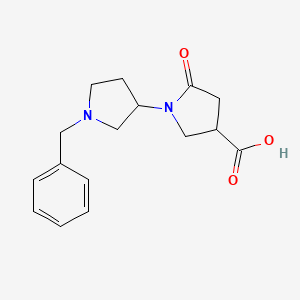

![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)